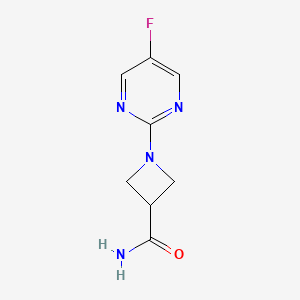

1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

1-(5-fluoropyrimidin-2-yl)azetidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN4O/c9-6-1-11-8(12-2-6)13-3-5(4-13)7(10)14/h1-2,5H,3-4H2,(H2,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSXHZHTZZDOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=C(C=N2)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide typically involves the following steps:

Formation of the Fluoropyrimidine Moiety: This can be achieved through the fluorination of pyrimidine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors, such as amino alcohols or halogenated amines.

Coupling Reaction:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of advanced materials and coatings with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to modulation of their activity.

Pathways Involved: It can influence cellular pathways such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Chlorine

Replacing chlorine with fluorine in the pyrimidine ring reduces molecular weight and alters electronic properties.

Azetidine vs. Pyrrolidine/Piperidine Scaffolds

For example, pyrrolidine-pyrimidine hybrids () were synthesized in high purity (80–100%), whereas azetidine derivatives like compound 41 achieved 91% yield using optimized coupling reagents (HATU/DIPEA) .

Carboxamide vs. Carboxylic Acid Functionalization

The carboxamide group in the target compound may improve solubility and reduce acidity compared to the carboxylic acid analog (). This modification is critical for membrane permeability and oral bioavailability in drug candidates .

Biological Activity

1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer and other diseases. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the fluoropyrimidine moiety contributes to its biological activity by influencing interactions with biological targets.

This compound exhibits its biological effects primarily through inhibition of specific enzymes and receptors involved in cellular signaling pathways. It has been shown to act as a competitive inhibitor for various kinases, which play critical roles in cancer cell proliferation and survival.

Key Mechanisms:

- Enzyme Inhibition : The compound selectively inhibits certain kinases, impacting downstream signaling pathways that are crucial for tumor growth.

- Receptor Interaction : It may also modulate receptor activity, enhancing or inhibiting cellular responses based on the target receptor's role in disease processes.

Biological Activity Data

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Below is a summary table highlighting key findings from recent research:

Case Studies

Several case studies provide insights into the therapeutic potential of this compound:

- Cancer Treatment : In a study involving human cancer cell lines, the compound exhibited a strong inhibitory effect on cell proliferation, with an IC50 value significantly lower than that of standard chemotherapeutic agents. This suggests that it may serve as a promising candidate for further development in oncology.

- In Vivo Efficacy : In animal models, administration of the compound resulted in reduced tumor size and improved survival rates compared to controls. These findings indicate its potential as an effective therapeutic agent against malignancies.

- Pharmacokinetic Studies : Research has shown that the azetidine ring structure enhances metabolic stability and bioavailability compared to larger ring systems, suggesting favorable pharmacokinetic properties for clinical applications.

Q & A

Basic: What are the key considerations for designing synthetic routes for 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide?

Answer:

- Reaction Optimization : Use factorial design (e.g., 2^k designs) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. This reduces trial-and-error approaches and identifies critical interactions affecting yield .

- Functional Group Compatibility : Prioritize protecting-group strategies for the azetidine carboxamide and fluoropyrimidine moieties to avoid side reactions during coupling steps .

- Analytical Validation : Employ LC-MS and ¹⁹F NMR to track fluorinated intermediates and confirm regioselectivity .

Advanced: How can computational methods predict the reactivity and regioselectivity of fluoropyrimidine derivatives in nucleophilic substitution reactions?

Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and calculate activation energies for substitution at the 2- vs. 4-positions of the pyrimidine ring. This helps rationalize observed regioselectivity .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly for polar aprotic solvents (e.g., DMF) that stabilize charged intermediates .

- Machine Learning : Train models on existing fluoropyrimidine reaction datasets to predict optimal conditions for new derivatives .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign azetidine ring protons (δ 3.5–4.5 ppm) and carboxamide NH signals (δ 6.0–8.0 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .

- ¹⁹F NMR : Monitor fluorine chemical shifts (typically δ -110 to -150 ppm) to confirm substitution patterns and purity .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with mass accuracy < 2 ppm .

Advanced: How can researchers resolve contradictions in reported biological activity data for fluorinated azetidine derivatives?

Answer:

- Meta-Analysis : Aggregate data from multiple studies using standardized metrics (e.g., IC₅₀ values) and apply statistical tests (ANOVA, t-tests) to identify outliers .

- Comparative Assay Validation : Replicate assays under controlled conditions (e.g., pH, cell line viability) to isolate variables causing discrepancies .

- Structure-Activity Relationship (SAR) Modeling : Use 3D-QSAR to correlate electronic/steric properties of substituents with activity trends .

Basic: What are the stability challenges for this compound under storage conditions?

Answer:

- Hydrolytic Degradation : Monitor for cleavage of the azetidine-carboxamide bond in aqueous buffers (pH 4–8) using accelerated stability studies .

- Photostability : Conduct ICH Q1B testing to assess degradation under UV/visible light; use amber vials for long-term storage .

- Thermal Analysis : Perform DSC/TGA to identify decomposition temperatures and optimize storage conditions (e.g., -20°C under inert gas) .

Advanced: How can reaction engineering principles improve scalability for fluoropyrimidine-azetidine conjugates?

Answer:

- Continuous Flow Synthesis : Design microreactors to enhance heat/mass transfer for exothermic steps (e.g., fluorination) and reduce batch variability .

- Membrane Separation : Use nanofiltration to isolate low-molecular-weight impurities (e.g., unreacted fluoropyrimidine) during workup .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progression .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Answer:

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .

- Cellular Uptake : Use fluorophore-labeled analogs and confocal microscopy to assess permeability in Caco-2 or MDCK cell models .

- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1 nM–100 µM) .

Advanced: How can isotopic labeling (e.g., ¹⁸F, ¹³C) aid in mechanistic studies of fluoropyrimidine derivatives?

Answer:

- Kinetic Isotope Effects (KIE) : Use ²H/¹³C labeling to probe rate-determining steps in substitution or ring-opening reactions .

- Metabolic Tracing : Synthesize ¹⁸F-labeled analogs for PET imaging to track biodistribution and metabolite formation in vivo .

- Isotope-Edited NMR : Resolve overlapping signals in complex mixtures (e.g., reaction byproducts) using ¹³C-filtered experiments .

Basic: What computational tools are recommended for predicting the solubility and logP of this compound?

Answer:

- Quantitative Structure-Property Relationship (QSPR) : Use ACD/Labs Percepta or MarvinSketch to estimate logP and aqueous solubility .

- COSMO-RS : Model solvent-solute interactions to identify optimal crystallization solvents .

- Molecular Dynamics (MD) : Simulate hydration free energies using GROMACS or AMBER force fields .

Advanced: What strategies mitigate off-target effects in fluoropyrimidine-based drug candidates?

Answer:

- Proteome-Wide Profiling : Use affinity chromatography coupled with LC-MS/MS to identify unintended protein targets .

- CRISPR-Cas9 Screening : Perform genome-wide knockout studies to validate target specificity in disease models .

- Prodrug Design : Introduce enzymatically cleavable groups (e.g., esters) to enhance selectivity for target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.